molecular formula C21H20FN3O3 B2629959 (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone CAS No. 1795293-49-0

(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone

Katalognummer: B2629959
CAS-Nummer: 1795293-49-0
Molekulargewicht: 381.407
InChI-Schlüssel: GBUIFXVFCOPRDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Oxadiazole Ring

A five-membered aromatic heterocycle containing two nitrogen atoms (positions 1 and 2) and one oxygen atom (position 4). This arrangement confers partial double-bond character, enabling π-π stacking interactions with biological targets. The 3-(4-methylphenyl) substituent enhances lipophilicity, potentially improving membrane permeability.

Pyrrolidine Ring

A saturated five-membered ring with one nitrogen atom, providing conformational flexibility and serving as a spacer between the oxadiazole and methanone groups. The chair and envelope conformations of pyrrolidine influence the molecule’s three-dimensional orientation.

Aromatic Substituents

  • 3-Fluoro-4-methoxyphenyl : The electron-withdrawing fluorine and electron-donating methoxy groups create a polarized aromatic system, modulating solubility and receptor binding.
  • 4-Methylphenyl : A hydrophobic substituent that may enhance interactions with hydrophobic protein pockets.

Table 1 summarizes the heterocyclic components and their roles:

Heterocycle Key Features Biological Relevance
1,2,4-Oxadiazole Aromatic, bioisosteric for ester or amide groups Enhances metabolic stability
Pyrrolidine Saturated, flexible Improves pharmacokinetic properties
3-Fluoro-4-methoxyphenyl Polarized aromatic ring Facilitates hydrogen bonding

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

1,2,4-Oxadiazoles emerged as pharmacophores in the mid-20th century, with early studies highlighting their metabolic stability and synthetic versatility. Unlike their 1,3,4-oxadiazole counterparts, which dominate anticancer research, 1,2,4-oxadiazoles gained traction in neurological and anti-inflammatory drug discovery due to their unique electronic profile.

Key Developments

  • 1940s–1960s : Initial synthesis of 1,2,4-oxadiazoles as ester bioisosteres, reducing susceptibility to enzymatic hydrolysis.
  • 2000s–Present : Rational design of 1,2,4-oxadiazole derivatives for glutamate receptor modulation (e.g., ADX47273, a metabotropic glutamate receptor 5 positive allosteric modulator).

Advantages in Drug Design

  • Bioisosteric Replacement : Mimics ester or carbamate groups while resisting hydrolysis.
  • Hydrogen Bonding Capacity : The oxadiazole’s nitrogen and oxygen atoms participate in interactions with amino acid residues (e.g., asparagine, glutamine).
  • Tunable Lipophilicity : Substituents like 4-methylphenyl balance solubility and membrane penetration.

The compound’s design reflects these historical trends, combining a 1,2,4-oxadiazole core with tailored substituents to optimize target engagement and pharmacokinetics. Recent advances in synthetic methodologies, such as microwave-assisted cyclization, have further enabled the exploration of structurally complex analogs like (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone , positioning it within a growing class of preclinical candidates for neurological disorders.

Eigenschaften

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-13-5-7-14(8-6-13)19-23-20(28-24-19)17-4-3-11-25(17)21(26)15-9-10-18(27-2)16(22)12-15/h5-10,12,17H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUIFXVFCOPRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=C(C=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Pyrrolidine ring formation: The oxadiazole intermediate is then reacted with a suitable pyrrolidine derivative.

    Final coupling: The final step involves coupling the pyrrolidine-oxadiazole intermediate with the fluoromethoxyphenyl derivative under conditions that promote the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone: has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the oxadiazole and pyrrolidine rings suggests potential interactions with nucleophilic sites in biological molecules.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison with Analogues

Compound Name (Source) Aryl Substituent Heterocycle Type Secondary Substituent Notable Features
Target Compound 3-Fluoro-4-methoxyphenyl 1,2,4-Oxadiazole 4-Methylphenyl Balanced electronic effects (F, OMe)
(4-Chlorophenyl){3-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]-1-pyrrolidinyl}methanone 4-Chlorophenyl 1,2,4-Oxadiazole (via triazole) 3-Methyl Chloro substituent; triazole linkage
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl-methanone 2-Chloro-6-fluorophenyl Isoxazole Piperazinyl Dual halogenation; piperazine moiety
1-Methyl-4-(4-methylbenzoyl)-5-(3-nitrophenyl)tetrahydro-1H-pyrrol-3-ylmethanone 3-Nitrophenyl None (pyrrolidine core) 4-Methylbenzoyl Nitro group; benzoyl substituent

Functional Implications of Structural Differences

Aryl Substituents

  • Electron-Withdrawing Groups (EWGs): The target’s 3-fluoro and 4-methoxy groups contrast with the 4-chloro () and 3-nitro () substituents in analogues. EWGs like fluoro and nitro can enhance binding to hydrophobic pockets or polar residues in target proteins . The methoxy group may improve solubility compared to chloro or nitro groups .

Heterocycles

  • 1,2,4-Oxadiazole vs. Isoxazole: The oxadiazole in the target and offers greater metabolic stability compared to isoxazole (), which is prone to oxidative degradation.

Secondary Substituents

  • 4-Methylphenyl (Target) vs. Piperazinyl (): The methylphenyl group enhances lipophilicity, favoring membrane penetration, while the piperazinyl moiety (basic nitrogen) could improve solubility and hydrogen-bonding capacity.

Biologische Aktivität

The compound (3-fluoro-4-methoxyphenyl)-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C22H22FN4O3
  • Molecular Weight : 440.87 g/mol
  • CAS Number : Not available

This compound features a pyrrolidine ring and an oxadiazole moiety, both of which are known to contribute to various biological activities.

Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit a wide range of biological activities, including anticancer properties. The mechanism of action often involves:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways .

Biological Activity Against Cancer Cell Lines

Several studies have evaluated the anticancer activity of compounds related to the target structure. Here are some significant findings:

Cell Line IC50 (µM) Reference
PC-3 (Prostate Cancer)0.67
HCT-116 (Colon Cancer)0.80
ACHN (Renal Cancer)0.87
K-562 (Leukemia)1.95
MDA-MB-435 (Melanoma)6.82

These results suggest that the compound exhibits potent cytotoxicity across multiple cancer types, with particularly low IC50 values indicating high efficacy.

Case Studies and Research Findings

  • Anticancer Activity Evaluation :
    A study synthesized several derivatives based on the oxadiazole structure and evaluated their activity against various cancer cell lines using MTT assays. The most promising derivatives showed IC50 values significantly lower than standard chemotherapeutics like erlotinib .
  • Mechanism-Based Approaches :
    Recent reviews have highlighted the importance of understanding the molecular interactions between oxadiazole-containing compounds and their biological targets. For instance, compounds were shown to inhibit EGFR and Src kinases, which are crucial in cancer cell signaling pathways .
  • In Vivo Studies :
    While most studies focus on in vitro activities, some preliminary in vivo studies indicate that these compounds can reduce tumor growth in animal models without significant toxicity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.